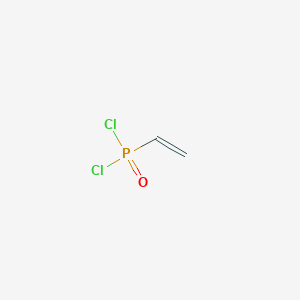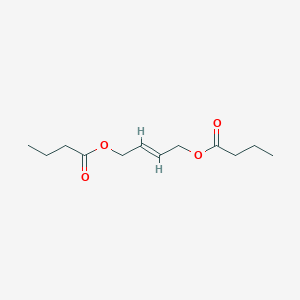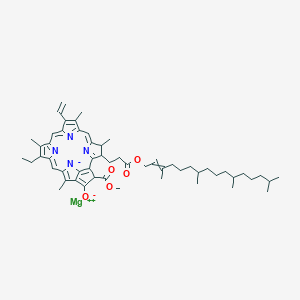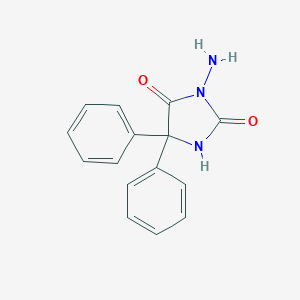
N-Aminodiphenylhydantoin
説明
N-Aminodiphenylhydantoin is a compound derived from the hydantoin class, which is of interest in various chemical syntheses and potentially in medicinal chemistry.
Synthesis Analysis
- The synthesis of 1-aminohydantoins, including derivatives similar to N-Aminodiphenylhydantoin, can be performed using solid support synthesis with diverse sets of hydrazino amino acids, aldehydes, and amines. This method involves constructing resin-attached hydrazino acid precursors, followed by derivatization and cyclizative cleavage off the resin (Wilson, Li, & Portlock, 1998).
- Another synthesis method utilizes nitrogen-substituted isocyanates as building blocks in cascade reactions for heterocyclic synthesis. This approach forms 3-aminohydantoin derivatives using phenoxycarbonyl derivatives of hydrazides and hydrazones as precursors (Vincent-Rocan, Clavette, Leckett, & Beauchemin, 2015).
Molecular Structure Analysis
- Structural elucidation of derivatives of 5,5-diphenylhydantoin, which is closely related to N-Aminodiphenylhydantoin, has been conducted using X-ray analysis. This allows for a detailed understanding of the molecular structure (Kieć‐Kononowicz et al., 2003).
Chemical Reactions and Properties
- A versatile method for the synthesis of 1-aminohydantoin derivatives enables substitution at all possible positions of the hydantoin ring, indicating a variety of chemical reactions that these compounds can undergo (Bélai, 2003).
- Lithiation of N'-arylureas derived from amino nitriles can lead to diastereoselective migration of the aryl ring and subsequent spontaneous cyclisation to iminohydantoins (Mas‐Roselló, Okoh, & Clayden, 2018).
Physical Properties Analysis
- The physical properties of aminohydantoin derivatives can be explored through various chromatographic techniques. For instance, thin-layer chromatography has been used for the separation of amino acid derivatives of thiohydantoins (Bhushan & Reddy, 1987).
Chemical Properties Analysis
- The chemical properties of aminohydantoins, including N-Aminodiphenylhydantoin, can be inferred from studies on derivatives like 5,5'-disubstituted aminohydantoins. These compounds exhibit selective inhibitory properties and are of interest in biochemical applications (Malamas et al., 2010).
科学的研究の応用
Wound Healing and Collagen Deposition : Sodium Diphenylhydantoin promotes early and significant angiogenesis, resulting in increased collagen deposition and tensile strength in healing wounds. This effect may benefit clinical situations where defective wound collagen deposition leads to poor wound healing (Dacosta et al., 1998).
Dermatological Applications : Phenytoin has been used to treat conditions like recessive dystrophic epidermolysis bullosa, linear scleroderma, and pachyonychia congenita. Despite its widespread use, a broad spectrum of cutaneous and immunologic reactions to Phenytoin have been reported (Silverman et al., 1988).
Oncology - Tumor Promotion and Liver Injury : Phenytoin has been associated with liver tumor promotion in mice, correlated with CYP2B induction (Diwan et al., 1993). It also plays a role in liver injury through its metabolites and P450-mediated metabolism (Sasaki et al., 2015).
Effects on Nucleic Acid and Protein Synthesis : Phenytoin and its related compounds can inhibit DNA and protein synthesis in proliferating human lymphocytes, which could have implications for its anticonvulsant action and potential side effects (Mackinney & Vyas, 1975).
Bone and Osteoblastic Differentiation : Phenytoin stimulates osteoblastic differentiation and increases bone nodule formation, alkaline phosphatase activity, and collagen synthesis in fetal rat calvaria cells (Ikedo et al., 1999).
Neurological Effects : Studies have shown that Diphenylhydantoin can affect neurotransmitter concentrations in the brain, alter protein metabolism in neuron and neuroglial fractions, and potentially influence neural tube and craniofacial development (Patsalos & Lascelles, 1981; Yanagihara & Hamberger, 1971; Kay et al., 1988).
Pharmacokinetics and Drug Interactions : Research into the pharmacokinetics of Phenytoin has revealed aspects of its protein binding, interactions with other drugs, and the effects of factors like temperature and plasma dilution (Lunde Per Knut et al., 1970).
Mechanisms of Action : The cellular mode of action of Phenytoin is multifaceted, affecting sodium/potassium transport, calcium influx, and synaptic transmitter movements (Perry et al., 1978).
Anticonvulsant Activities and Binding to Neuronal Voltage-Dependent Sodium Channel : Bicyclic hydantoins, including Phenytoin, have been compared for their anticonvulsant activities and interactions with the neuronal voltage-dependent sodium channel (Brouillette et al., 1994).
将来の方向性
Future research directions could involve the use of hydrogels for the treatment of oral and maxillofacial diseases , as well as the development of antifungal nanomaterials . Additionally, the development of scientific paper recommendation systems could help identify technologically relevant papers .
特性
IUPAC Name |
3-amino-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDASILDKNHAVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153591 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Aminodiphenylhydantoin | |
CAS RN |
1224-08-4 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




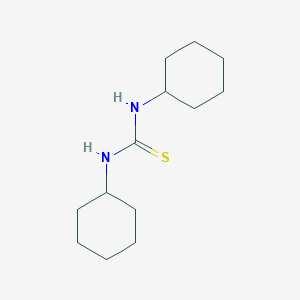

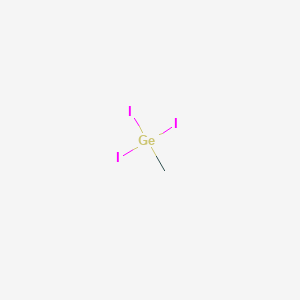
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

phosphonium bromide](/img/structure/B73364.png)
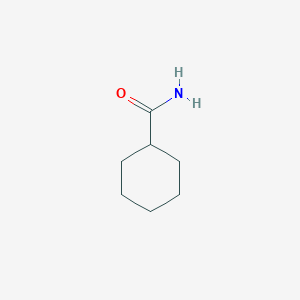
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)

